Lead(II) thiocyanate

Descripción general

Descripción

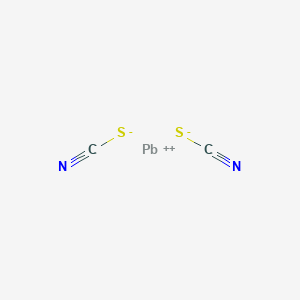

Lead(II) thiocyanate, also known as this compound, is a chemical compound with the formula Pb(SCN)₂. It appears as a white crystalline solid that turns yellow upon exposure to light. This compound is slightly soluble in water and can be converted to a basic salt when boiled. This compound is known for its use in small explosives, matches, and dyeing processes .

Mecanismo De Acción

Target of Action

Lead(II) thiocyanate, also known as Lead dithiocyanate, is a compound that primarily targets enzymatic reactions . It acts as a non-competitive inhibitor, blocking a variety of enzymatic reactions .

Mode of Action

The compound interacts with its targets by inhibiting their normal function. This inhibition occurs when the compound binds to the enzyme, altering its structure and preventing it from catalyzing its specific reaction .

Pharmacokinetics

It is known that the compound is slightly soluble in water . This solubility can affect its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of enzymatic reactions . This can lead to a disruption in the normal functioning of biological systems. Additionally, exposure to this compound can cause lead poisoning if ingested or inhaled . Symptoms include gastrointestinal disorders, irritation of the digestive tract, leg cramps, muscle weakness, and paresthesia . High doses can result in coma or death .

Action Environment

The action of this compound is influenced by environmental factors. For instance, when exposed to UV or visible light, this compound will turn yellow due to the presence of sulfur . Additionally, it is violently oxidized by nitric acid and will release hydrogen cyanide gas after contact with acid, which is toxic . High amounts of heat, such as that produced in a house fire, will release sulfur dioxide gas, also toxic .

Métodos De Preparación

Lead(II) thiocyanate can be synthesized through several methods:

Acidification Method: This involves the acidification of lead(II) nitrate (Pb(NO₃)₂) with nitric acid (HNO₃) in the presence of thiocyanic acid (HSCN).

Precipitation Method: Another common method is reacting lead(II) acetate (Pb(CH₃COO)₂) dissolved in water with either potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN).

Análisis De Reacciones Químicas

Lead(II) thiocyanate undergoes various chemical reactions:

Aplicaciones Científicas De Investigación

Applications Overview

| Application Area | Description |

|---|---|

| Explosives | Used in primers for small-arms cartridges and safety matches. |

| Dyeing | Employed in the reverse dyeing process for aniline black dyes. |

| Solar Cells | Acts as a precursor for perovskite solar cells, enhancing performance and stability. |

| Chemical Reagent | Utilized in organic synthesis, particularly in stereoselective reactions involving alkynes. |

| Toxicology Research | Investigated for its effects on lead poisoning and potential therapeutic applications of thiocyanate derivatives. |

Explosives

Lead(II) thiocyanate is a critical ingredient in the formulation of primers for small-arms ammunition. Its ability to decompose exothermically makes it suitable for use in explosive devices where rapid ignition is necessary .

Dyeing Processes

In textile chemistry, lead thiocyanate facilitates the reverse dyeing process of aniline black dyes. This application is significant in achieving desired color properties while minimizing environmental impact due to its phosphorus-free composition .

Solar Cell Technology

Recent studies have highlighted the role of this compound as an additive in perovskite solar cells. It has been shown to improve the fill factor and reduce hysteresis in planar perovskite solar cells, thereby enhancing their overall efficiency and stability . The incorporation of lead thiocyanate into perovskite films has been linked to better charge transport properties and reduced defects within the material .

Organic Synthesis

This compound serves as a reagent in organic chemistry, particularly noted for its role in the stereoselective 1,2-dithiocyanation of alkynes when combined with dichloroiodo-benzene . This reaction pathway is crucial for synthesizing complex organic molecules with specific stereochemical configurations.

Toxicology and Health Research

Research into this compound extends into toxicology, where it is studied for its potential to induce lead poisoning through various exposure routes (inhalation, ingestion, dermal contact) . Investigations are ongoing regarding the therapeutic potential of thiocyanate ions in mitigating oxidative stress and enhancing host defense mechanisms against pathogens .

Case Study 1: Lead Thiocyanate in Ammunition Manufacturing

A comprehensive analysis of ammunition manufacturing revealed that lead thiocyanate's inclusion in primer compositions significantly improved ignition reliability under various environmental conditions. This study emphasized the need for stringent safety protocols due to the compound's toxicity.

Case Study 2: Enhancing Perovskite Solar Cells

In a controlled experiment, researchers incorporated this compound into perovskite solar cells made from formamidinium and cesium lead triiodide. The results demonstrated a marked improvement in efficiency metrics compared to standard formulations without the additive, showcasing lead thiocyanate's role as a performance enhancer.

Comparación Con Compuestos Similares

Lead(II) thiocyanate can be compared with other thiocyanate compounds:

Potassium Thiocyanate (KSCN): Unlike lead dithiocyanate, potassium thiocyanate is highly soluble in water and is commonly used in analytical chemistry.

Ammonium Thiocyanate (NH₄SCN): Similar to potassium thiocyanate, ammonium thiocyanate is also highly soluble in water and used in various chemical syntheses.

Lead(II) Nitrate (Pb(NO₃)₂): This compound is used in the preparation of lead dithiocyanate and has different applications, including in pyrotechnics and as a heat stabilizer in nylon and polyesters.

This compound stands out due to its unique properties, such as its reactivity with light and acids, making it valuable in specific industrial applications.

Actividad Biológica

Lead(II) thiocyanate (Pb(SCN)₂) is a compound of significant interest due to its various biological activities and potential health hazards. This article provides a comprehensive overview of the biological activity associated with this compound, including its health effects, reactivity, and applications in research and industry.

- Chemical Formula : Pb(SCN)₂

- Molecular Weight : 323.356 g/mol

- Appearance : White to yellow crystalline solid

- Solubility : Slightly soluble in water (0.553 g/100 mL at room temperature)

- Melting Point : 190 °C

- Density : 3.82 g/cm³

Health Hazards

This compound poses serious health risks due to its lead content and thiocyanate ion. The following health effects have been documented:

- Lead Poisoning : Exposure can lead to gastrointestinal disorders, muscle weakness, paresthesia, and in severe cases, coma or death. Symptoms may manifest within 1 to 2 days of exposure .

- Carcinogenic Potential : Lead compounds, including this compound, are considered probable carcinogens, with associations to lung, brain, stomach, and kidney cancers .

- Neurological Effects : Chronic exposure may damage the nervous system and result in anemia .

- Reproductive Risks : While direct teratogenic effects of this compound are not well established, lead exposure is known to interfere with reproductive health .

Mechanisms of Toxicity

The biological activity of this compound can be attributed to the following mechanisms:

- Lead Ion Binding : Lead ions can bind to various biological macromolecules, disrupting cellular functions and leading to toxicity.

- Oxidative Stress : Thiocyanate ions may contribute to oxidative stress through the modulation of reactive oxygen species (ROS), which can damage cellular components .

- Enzyme Inhibition : Lead ions can inhibit critical enzymes involved in metabolic pathways, further exacerbating toxic effects.

Study on Myeloperoxidase Activity

A recent study investigated the role of thiocyanate in modulating myeloperoxidase (MPO) activity, demonstrating that thiocyanate can influence oxidative stress responses in various disease models. The findings suggest that while thiocyanate has potential therapeutic benefits in some contexts, it may worsen outcomes in conditions like rheumatic arthritis .

Perovskite Solar Cells

Research has explored the use of this compound in perovskite solar cells, highlighting its role in enhancing humidity stability compared to traditional materials. The study reported a power conversion efficiency (PCE) of 7% using this compound as an active material, indicating its potential application in renewable energy technologies .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Toxicity | Causes lead poisoning and neurological damage; symptoms include gastrointestinal distress. |

| Carcinogenic Potential | Probable carcinogen linked to various cancers; chronic exposure poses significant risks. |

| Enzyme Interaction | Inhibits metabolic enzymes leading to disrupted cellular functions. |

| Oxidative Stress Modulation | Alters oxidative stress profiles; potential therapeutic effects in specific disease contexts. |

| Application in Solar Cells | Enhances stability in perovskite solar cells; demonstrates utility in renewable energy research. |

Propiedades

IUPAC Name |

lead(2+);dithiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHNS.Pb/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNINGUKUJWZTH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2N2PbS2, Pb(CNS)2 | |

| Record name | LEAD THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) thiocyanate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead(II)_thiocyanate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890513 | |

| Record name | Thiocyanic acid lead(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead thiocyanate appears as a white to yellow crystalline solid. Slightly soluble in water and denser than water. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make explosives, safety matches, and in dyeing., White to yellow crystals; [CAMEO] | |

| Record name | LEAD THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1932 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.05 g/100 cc water at 20 °C, Soluble in 200 parts cold water and 50 parts warm water. Soluble in alkali hydroxide and thiocyanate solutions, Soluble in potassium thiocyanate, nitric acid; slightly soluble in cold water; decomposes in hot water. | |

| Record name | LEAD THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.82 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.82 at 20 °C | |

| Record name | LEAD THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or light yellow crystalline powder | |

CAS No. |

592-87-0 | |

| Record name | LEAD THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, lead(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiocyanic acid lead(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead dithiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7977FZ765Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

374 °F, 190 °C, DECOMPOSES | |

| Record name | Lead(II) thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1932 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.